2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide
Description
2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide (CAS 139326-07-1) is an organic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.228 g/mol . It is primarily used as a primary or secondary intermediate in organic synthesis, with applications spanning industrial and reagent-grade R&D . Key characteristics include:
- Physical state: White powder (per BOC Sciences) or liquid (per Chemlyte Solutions), depending on supplier formulation .
- Purity: 97–99%, suitable for commercial and research applications .
- Storage: Stable at room temperature when sealed, with transportation via sea or air .
The compound’s structure features a hydroxyimino group (N–OH) and a 3-oxo (keto) group, which confer reactivity in coordination chemistry and nucleophilic substitution reactions.
Properties
IUPAC Name |
(E)-3-hydroxy-N-(3-methylphenyl)-2-nitrosobut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-4-3-5-9(6-7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVVSOFDFFUEG-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C(C)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C(/C)\O)/N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721599 | |
| Record name | 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139326-07-1 | |
| Record name | 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide typically involves the reaction of appropriate precursors under specific conditions.
Chemical Reactions Analysis
2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino and oxo groups may play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide with structurally analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Physical State | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₂N₂O₃ | 220.228 | Hydroxyimino, keto, amide | Powder/Liquid | Organic synthesis intermediate |
| 2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(O-tolyl)butyramide | Not provided | Not provided | Azo, nitro, keto, amide | Not specified | Dyes, pigments |
| Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione | Not provided | Not provided | Pyrrole, diketone | Not specified | Pharmaceutical intermediates |
| Tetrabutylammonium glutaconaldehyde enolate | Not provided | Not provided | Enolate, quaternary ammonium | Not specified | Catalysis, ionic liquids |
Key Observations :
- Functional Groups: The target compound’s hydroxyimino and keto groups contrast with the azo and nitro groups in the dye-related analog (), which enhance light absorption but introduce instability .
- Physical State: Discrepancies in reported physical states (powder vs.
Reactivity and Stability
- This compound: The hydroxyimino group enables metal coordination (e.g., forming transition metal complexes), while the keto group participates in condensation reactions. Its stability at room temperature supports long-term storage .
- Cyclopenta[c]pyrrole-dione : The fused heterocyclic structure enhances rigidity, making it suitable for drug candidates requiring stereochemical control .
Research Findings and Implications
Commercial Viability
- Supplier Variability : The target compound is available from multiple suppliers (e.g., BOC Sciences, Chemlyte Solutions), but discrepancies in physical state (powder vs. liquid) highlight the need for quality standardization .
- Cost-Effectiveness : The target’s simpler synthesis (compared to azo or heterocyclic analogs) reduces production costs, favoring industrial-scale use .
Biological Activity
2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide, a compound with the CAS number 139326-07-1, is an organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on available literature.
The molecular formula of this compound is , with a molecular weight of 220.22 g/mol. It contains functional groups such as hydroxyimino and oxo, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| CAS Number | 139326-07-1 |
| IUPAC Name | (E)-3-hydroxy-N-(3-methylphenyl)-2-nitrosobut-2-enamide |
Biological Activity
Research indicates that this compound may exhibit significant biological activity, potentially influencing various biological pathways and molecular targets.
The mechanism of action involves interactions with enzymes, receptors, or other biomolecules. The hydroxyimino and oxo groups are believed to facilitate these interactions, possibly leading to inhibition or modulation of specific biological processes.
Case Studies and Research Findings
- Antioxidant Activity : Studies have suggested that compounds with similar structural motifs possess antioxidant properties. The presence of the hydroxyimino group may contribute to radical scavenging abilities, which can be beneficial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of butyramide compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases.
- Enzyme Inhibition : Research has shown that certain butyramides can act as enzyme inhibitors. For instance, compounds structurally related to this compound have been tested against various enzymes, demonstrating the potential for drug development targeting metabolic pathways.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:
- Oxidation Reactions : The compound can be synthesized through oxidation processes that convert suitable starting materials into the desired product.
- Substitution Reactions : The hydroxyimino and oxo groups can participate in substitution reactions with nucleophiles under specific conditions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
| Compound Name | Biological Activity | Reference Source |
|---|---|---|
| 2-Hydroxyimino-3-oxo-butanoic acid | Antioxidant properties | PubChem |
| N-(3-methylphenyl)-butyramide | Enzyme inhibition | ACS Publications |
| Hydroxyimino derivatives | Anti-inflammatory effects | Chemistry Reviews |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
